
2-(Oxan-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-3-yl)morpholine is a versatile small molecule scaffold that has garnered attention in various fields of research and industryIts chemical formula is C₈H₁₅NO₂, and it has a molecular weight of 157.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-3-yl)morpholine typically involves the reaction of morpholine with oxirane derivatives under specific conditions. One common method is the cyclization of amino alcohols and α-haloacid chlorides, followed by reduction reactions . Another approach involves the use of aziridines and epoxides as starting materials, which undergo cyclization to form the morpholine ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of transition metal catalysis and stereoselective synthesis methods are common in industrial settings to ensure the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxan-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated morpholine compounds .
Aplicaciones Científicas De Investigación
2-(Oxan-3-yl)morpholine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Oxan-3-yl)morpholine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog with a similar structure but lacking the oxane ring.
2-(Oxolan-3-yl)morpholine: Another closely related compound with slight structural variations.
Uniqueness
2-(Oxan-3-yl)morpholine stands out due to its unique combination of the morpholine and oxane rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-(oxan-3-yl)morpholine |
InChI |
InChI=1S/C9H17NO2/c1-2-8(7-11-4-1)9-6-10-3-5-12-9/h8-10H,1-7H2 |
Clave InChI |
IDGVXOIOFUMMCR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)C2CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


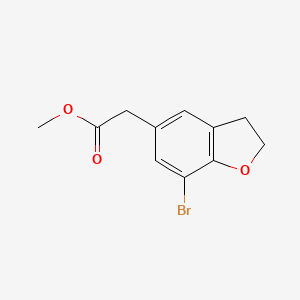
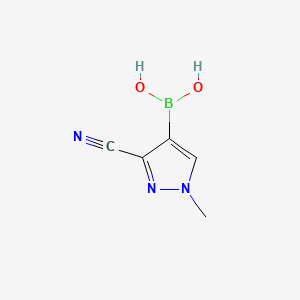

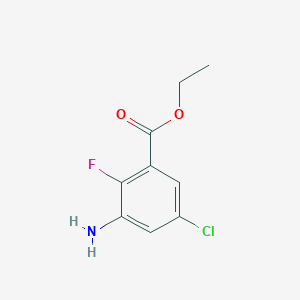
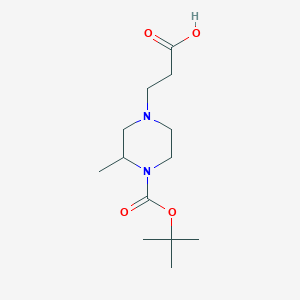
![N-[(5-chlorothiophen-2-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13567415.png)

![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
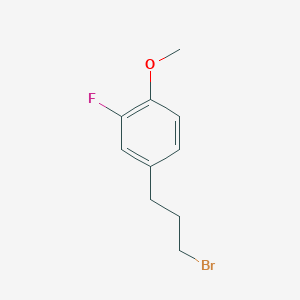
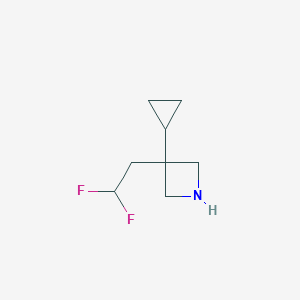
![(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
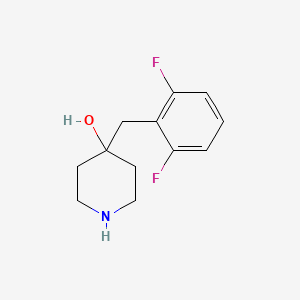
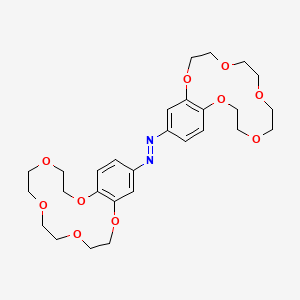
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
